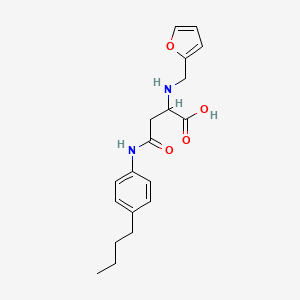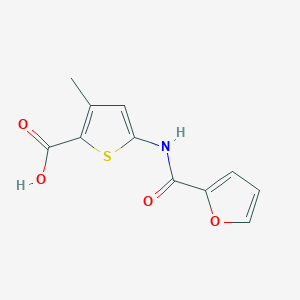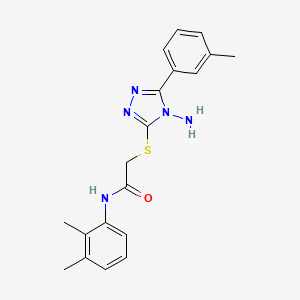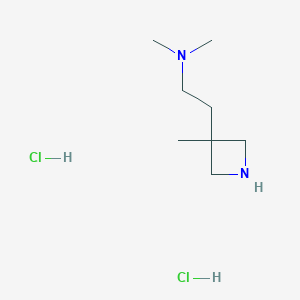
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as BFA-1, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound is a member of the family of butyrolactone derivatives and has been shown to have potent antitumor activity against a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell growth and survival. This compound has been shown to inhibit CK2 activity in vitro and in vivo, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid. One area of research could focus on developing more effective methods for administering this compound in vivo. Another area of research could focus on identifying biomarkers that can predict which cancer patients are most likely to respond to this compound therapy. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential drug targets for combination therapy.
Synthesemethoden
The synthesis of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid involves a multi-step process that starts with the reaction of 4-Butylphenylamine with Furan-2-carboxaldehyde to produce the intermediate compound, 4-((4-Butylphenyl)amino)-2-furancarboxaldehyde. This intermediate compound is then reacted with methyl 4-oxobutanoate to yield the final product, this compound. The overall yield of this process is approximately 30%.
Wissenschaftliche Forschungsanwendungen
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been extensively studied for its potential application in cancer therapy. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. This compound has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.
Eigenschaften
IUPAC Name |
4-(4-butylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-3-5-14-7-9-15(10-8-14)21-18(22)12-17(19(23)24)20-13-16-6-4-11-25-16/h4,6-11,17,20H,2-3,5,12-13H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFVRHRJBGVWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2936642.png)
![Methyl 2-amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2936643.png)
![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)
![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)
![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)




![N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936660.png)
